molecular formula C8H4BrClN2 B13134093 2-Bromo-5-chloro-1,6-naphthyridine

2-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B13134093
M. Wt: 243.49 g/mol
InChI Key: JLMRRCGEGYYZPJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the naphthyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or nickel catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex polycyclic compounds.

Scientific Research Applications

2-Bromo-5-chloro-1,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1,6-naphthyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-5-chloro-1,6-naphthyridine include other halogenated naphthyridines, such as:

  • 2-Chloro-5-bromo-1,6-naphthyridine
  • 2-Bromo-6-chloro-1,6-naphthyridine
  • 2,5-Dibromo-1,6-naphthyridine

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which can lead to unique reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-5-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H

InChI Key

JLMRRCGEGYYZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Cl)Br

Origin of Product

United States

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